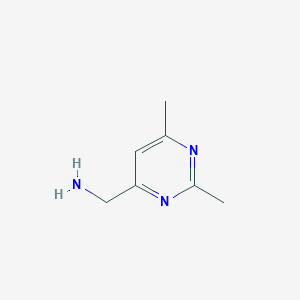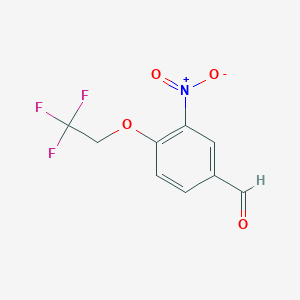![molecular formula C8H7N3O B1461284 1H-Pyrrolo[2,3-b]pyridin-2-carboxamid CAS No. 223376-47-4](/img/structure/B1461284.png)
1H-Pyrrolo[2,3-b]pyridin-2-carboxamid
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic aromatic organic compound characterized by a pyrrolopyridine core structure
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and immune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide affects several biochemical pathways. The FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the disruption of these pathways .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide has several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemische Analyse
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity . The compound binds to the tyrosine kinase domain of these receptors, preventing their activation and subsequent signal transduction. This interaction inhibits downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and angiogenesis . The ability of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide to inhibit FGFRs makes it a promising candidate for cancer therapy.
Cellular Effects
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exerts significant effects on various types of cells and cellular processes. In breast cancer cells, the compound inhibits cell proliferation and induces apoptosis . It also significantly reduces the migration and invasion of cancer cells, highlighting its potential as an anti-metastatic agent . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide influences cell signaling pathways by inhibiting the activation of FGFRs, leading to reduced cell proliferation and increased cell death . These effects underscore the compound’s potential in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide involves its binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, forming hydrogen bonds with key residues in the hinge region . This binding prevents the autophosphorylation of tyrosine residues, thereby inhibiting the activation of downstream signaling pathways . Additionally, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may influence gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These molecular interactions contribute to the compound’s inhibitory effects on cancer cell growth and metastasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against FGFRs . Prolonged exposure to the compound may lead to degradation, resulting in reduced efficacy . Long-term studies have shown that 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can induce sustained inhibition of cancer cell proliferation and migration, although its effects may diminish over time due to degradation . These findings highlight the importance of optimizing the compound’s stability for therapeutic applications.
Dosage Effects in Animal Models
The effects of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide vary with different dosages in animal models. At low doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of the compound while minimizing its toxic effects.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound inhibits the autophosphorylation of FGFRs, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These pathways are crucial for cell proliferation, migration, and survival, and their inhibition by 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide leads to reduced cancer cell growth and metastasis . Additionally, the compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is distributed to different cellular compartments, including the cytoplasm and nucleus . The compound’s localization and accumulation within specific tissues may be influenced by its interactions with binding proteins and transporters . These factors play a crucial role in determining the compound’s efficacy and toxicity.
Subcellular Localization
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . The subcellular localization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s inhibitory effects on cancer cell growth and metastasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with suitable carboxylic acid derivatives under specific reaction conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the pyridine ring to form amines.
Substitution: Replacement of hydrogen atoms on the pyridine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Pyrrolopyridine-2-carboxylic acids.
Reduction: Aminopyridines.
Substitution: Substituted pyrrolopyridines with different functional groups.
Vergleich Mit ähnlichen Verbindungen
1H-pyrrolo[2,3-c]pyridine
1H-pyrrolo[3,2-b]pyridine
1H-pyrrolo[2,3-d]pyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-4-5-2-1-3-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXPBOPRQAPKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659704 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223376-47-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with Phosphodiesterase 4B (PDE4B) and what are the downstream effects of this interaction?
A: 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives act as selective inhibitors of PDE4B []. PDE4B is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a secondary messenger involved in various cellular processes, including inflammation. By inhibiting PDE4B, these compounds prevent cAMP degradation, leading to increased intracellular cAMP levels. This, in turn, can suppress the production of pro-inflammatory cytokines like TNF-α, thereby exerting anti-inflammatory effects [].
Q2: What is the impact of structural modifications on the activity and selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as demonstrated in the research?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide scaffold can significantly impact its potency and selectivity for different targets.
- For instance, introducing a phenyl sulfonamide group led to potent inhibition of Ribosome S6 Protein Kinase 2 (RSK2) []. Within this series, the presence and position of specific substituents on the phenyl ring influenced RSK2 inhibitory activity and anti-proliferative effects against the MDA-MB-468 cell line.
- In another study focusing on Dopamine D2 receptor (D2R) agonists, incorporating a (2,3-dihydro-1H-inden-2-yl)(propyl)amino)methyl)cyclohexyl) moiety via an amide linker resulted in a compound with significantly increased D2R potency and selectivity over D4R compared to the parent compound propyl aminoindane []. This highlights the importance of linker length and specific pharmacophore elements in optimizing the interactions with the target receptor.
Q3: What in vitro and in vivo studies have been conducted to evaluate the efficacy of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives?
A3: The research highlights various in vitro and in vivo studies conducted to assess the efficacy of these compounds:
- In vitro: Compound 11h, a PDE4B-preferring inhibitor, demonstrated significant inhibition of TNF-α release from macrophages stimulated with pro-inflammatory stimuli (lipopolysaccharide and Pam3Cys) []. Other derivatives exhibited potent RSK2 enzyme inhibitory activity in enzymatic assays and inhibited the proliferation of MDA-MB-468 cells, a triple-negative breast cancer cell line [].
- In vivo: Compounds B1-B3, potent RSK2 inhibitors, showed promising in vivo tumor growth inhibitory activity in a MDA-MB-468 xenograft model, with one compound achieving up to 54.6% tumor growth inhibition [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

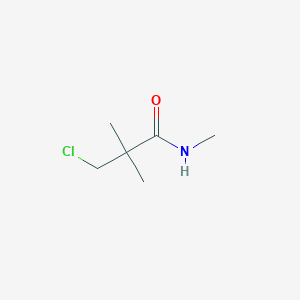
![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)
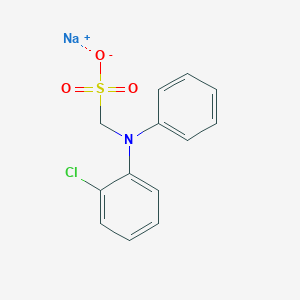
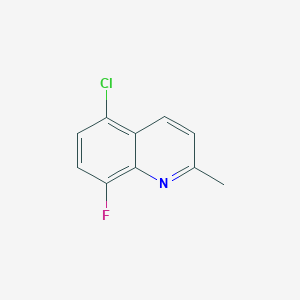


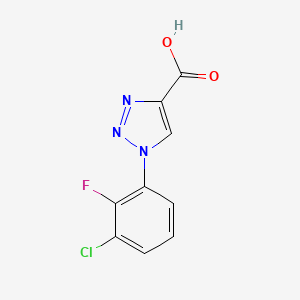
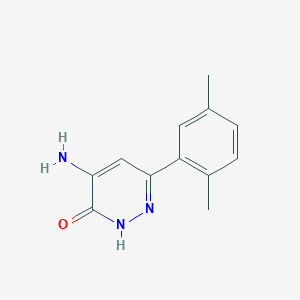

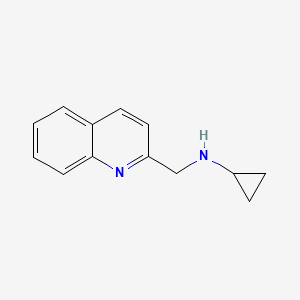
![3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid](/img/structure/B1461222.png)
